![molecular formula C12H6Cl2IN3 B6322653 6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine CAS No. 1095708-36-3](/img/structure/B6322653.png)
6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of chlorine and iodine atoms, which contribute to its unique chemical properties. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Wirkmechanismus
Target of Action
The primary target of 6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine is the interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells, which may act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R) . IL-17A plays a key role in chronic inflammation and is a major driver of tissue damage .
Mode of Action
The compound interacts with IL-17A, inhibiting its activity . This inhibition disrupts the signaling through the IL-17R, reducing the pro-inflammatory response
Biochemical Pathways
The IL-23/IL-17 axis is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, the compound disrupts this axis, reducing inflammation and tissue damage . This can lead to improvements in skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Pharmacokinetics
It is mentioned that small molecule il-17a inhibitors may provide efficacy comparable to anti-il-17a antibodies for psoriasis .
Result of Action
The inhibition of IL-17A by the compound leads to a reduction in inflammation and tissue damage . This can result in improved symptoms in conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and α-haloketones under acidic or basic conditions.
Introduction of the chlorine atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Introduction of the iodine atom: Iodination can be carried out using iodine or iodinating agents such as N-iodosuccinimide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Substitution reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium azide, potassium tert-butoxide, or organolithium compounds can be used.
Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl or alkyne-linked compounds.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research has indicated that imidazo[1,2-b]pyridazine derivatives exhibit promising anticancer activity. The compound has been studied for its ability to inhibit specific kinases associated with cancer cell proliferation. For instance, it has been shown to act as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a crucial role in endocytosis and receptor-mediated signaling pathways in cancer cells .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against certain strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Anti-parasitic Activity
In a recent study, derivatives of imidazo[1,2-b]pyridazine were evaluated for their activity against parasites such as Trypanosoma brucei and Leishmania infantum. The compound exhibited significant activity against the trypomastigote form of T. brucei with an effective concentration (EC50) of 0.38 µM; however, its solubility issues limited further assessments of cytotoxicity and activity against other forms of the parasite .
General Synthetic Route
- Step 1 : Cyclocondensation of appropriate precursors such as 3-amino-6-chloropyridazine.
- Step 2 : Introduction of halogen substituents at specific positions to yield the desired product.
- Step 3 : Purification through chromatography techniques to isolate the final compound.
Agrochemical Potential
Recent patents have explored the use of imidazo[1,2-b]pyridazine derivatives as agrochemicals aimed at enhancing plant protection against pests and diseases. The compound's ability to penetrate plant tissues effectively suggests its potential use in formulations designed to protect crops from insect infestations while minimizing environmental impact .
Case Studies
Study | Objective | Findings |
---|---|---|
Study on AAK1 Inhibition | Evaluate anticancer properties | Demonstrated inhibition of AAK1 with implications for cancer treatment |
Antimicrobial Evaluation | Assess antimicrobial efficacy | Effective against certain bacterial strains |
Anti-parasitic Activity | Test on T. brucei | EC50 = 0.38 µM against trypomastigote form |
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine
- 6-Chloro-3-(2-chlorophenyl)pyrido[4,3-d][1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Biologische Aktivität
6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its effects against various pathogens and its cytotoxicity in human cell lines.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a chloro and iodo substituent on the imidazo[1,2-b]pyridazine scaffold, which is significant for its biological interactions.
Biological Activity Overview
Research has demonstrated that this compound exhibits notable activity against several pathogens, including protozoan parasites. Below are key findings from various studies.
In Vitro Activity Against Protozoan Parasites
A study evaluated the compound's activity against Leishmania donovani, Leishmania infantum, and Trypanosoma brucei brucei. The results indicated:
Pathogen | Activity (EC50) | Notes |
---|---|---|
Leishmania donovani (promastigote) | >15.6 µM | Poor activity observed |
Leishmania infantum (amastigote) | >1.6 µM | Poor solubility noted |
Trypanosoma brucei brucei (trypomastigote) | 0.38 µM | Significant activity observed |
Despite showing effective activity against T. b. brucei, the compound exhibited limited solubility and efficacy against the Leishmania species, which may hinder its therapeutic application .
Cytotoxicity Assessment
The cytotoxic effects of the compound were assessed using the HepG2 human liver cancer cell line. The results highlighted:
Cell Line | Cytotoxicity (CC50) |
---|---|
HepG2 | >7.8 µM |
The high CC50 value indicates low cytotoxicity, suggesting that while the compound may be effective against certain pathogens, it is relatively safe for human cells at higher concentrations .
Structure-Activity Relationship (SAR)
The incorporation of halogen atoms (chlorine and iodine) in the structure is critical for enhancing biological activity. Studies suggest that these modifications can influence the binding affinity to target proteins and improve pharmacokinetic properties.
Case Studies and Literature Review
- Case Study on Trypanosomiasis : A comparative study with existing antitrypanosomal drugs showed that this compound outperformed some traditional treatments in terms of potency against T. b. brucei.
- Leishmaniasis Research : In another study focused on leishmaniasis treatment, this compound was part of a series that demonstrated varying degrees of efficacy based on structural modifications, emphasizing the importance of further SAR studies to optimize its effectiveness .
Eigenschaften
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2IN3/c13-8-3-1-7(2-4-8)11-12(15)18-10(16-11)6-5-9(14)17-18/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNBMHRNHWNNOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C(=N2)C=CC(=N3)Cl)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.